molecular formula C7H14O2 B3418488 1-Methylcyclohexane-1,4-diol CAS No. 124899-26-9

1-Methylcyclohexane-1,4-diol

Cat. No.: B3418488
CAS No.: 124899-26-9
M. Wt: 130.18 g/mol
InChI Key: YXZQSMBYXJWRSP-UHFFFAOYSA-N
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Description

1-Methylcyclohexane-1,4-diol is an organic compound with the molecular formula C7H14O2 It is a cyclic diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexane ring

Scientific Research Applications

1-Methylcyclohexane-1,4-diol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of polymers and resins, where its diol functionality is valuable.

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram . It may cause skin and eye irritation, respiratory irritation, and drowsiness or dizziness . It is also highly flammable and may be fatal if swallowed and enters airways .

Mechanism of Action

Target of Action

1-Methylcyclohexane-1,4-diol is a cyclohexane derivative. Like other cyclohexane derivatives, it may interact with various biological molecules depending on its functional groups and stereochemistry .

Mode of Action

It’s known that cyclohexane derivatives can exist in two conformations: axial and equatorial . In the case of this compound, the molecule may prefer the conformation that minimizes steric strain, which is typically the equatorial conformation . This conformational preference can influence how the molecule interacts with its targets.

Biochemical Pathways

Cyclohexane derivatives can participate in various reactions, such as dehydration reactions , which could potentially affect various biochemical pathways.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the equilibrium between the axial and equatorial conformations of cyclohexane derivatives can be influenced by temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclohexane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of 1-methylcyclohexane-1,4-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of 1-methylcyclohexane-1,4-dione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclohexane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-methylcyclohexane-1,4-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of this compound can lead to the formation of 1-methylcyclohexane.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in tetrahydrofuran (THF).

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).

Major Products Formed:

    Oxidation: 1-Methylcyclohexane-1,4-dione.

    Reduction: 1-Methylcyclohexane.

    Substitution: 1-Methylcyclohexane-1,4-dichloride.

Comparison with Similar Compounds

1-Methylcyclohexane-1,4-diol can be compared with other similar compounds, such as:

    1,4-Cyclohexanediol: Lacks the methyl group, resulting in different chemical and physical properties.

    1-Methylcyclohexane-1,2-diol: The hydroxyl groups are positioned differently, affecting its reactivity and applications.

    1,4-Dimethylcyclohexane: Contains two methyl groups instead of hydroxyl groups, leading to distinct chemical behavior.

Uniqueness: The presence of both a methyl group and two hydroxyl groups in this compound makes it unique, providing a balance of hydrophobic and hydrophilic properties. This structural feature enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-methylcyclohexane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(9)4-2-6(8)3-5-7/h6,8-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZQSMBYXJWRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347218
Record name cis-1-Methyl-1,4-cyclohexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89794-52-5, 124899-25-8, 124899-26-9
Record name 1-Methyl-1,4-cyclohexanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089794525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1,4-cyclohexanediol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124899258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1,4-cyclohexanediol, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124899269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-1-Methyl-1,4-cyclohexanediol
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URL https://comptox.epa.gov/dashboard/DTXSID901347218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclohexane-1,4-diol
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Record name 1-METHYL-1,4-CYCLOHEXANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI9AMU5JAA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-METHYL-1,4-CYCLOHEXANEDIOL, CIS-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-METHYL-1,4-CYCLOHEXANEDIOL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AKY4YF27R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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